molecular formula C17H20BrN3O3 B14780598 ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate

ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate

Cat. No.: B14780598
M. Wt: 394.3 g/mol
InChI Key: JUDYCLOHUCEQJD-UHFFFAOYSA-N
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Description

Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate is a complex organic compound belonging to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[2,1-c]pyrazine core, a tert-butyl group, and a bromo substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of organic solvents such as ethanol or toluene, and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.02,6]trideca-1(13),2,4,10-tetraene-11-carboxylate

InChI

InChI=1S/C17H20BrN3O3/c1-5-24-16(23)10-8-20-11(6-13(10)22)12-7-15(18)19-21(12)9-14(20)17(2,3)4/h6-8,14H,5,9H2,1-4H3

InChI Key

JUDYCLOHUCEQJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C

Origin of Product

United States

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